4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
Description
The compound 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine features a hybrid heterocyclic scaffold comprising a thiazole ring fused to a 1,2,3-triazole moiety. Key structural attributes include:
- Triazole ring: Substituted at position 1 with a 3-(trifluoromethyl)phenyl group, contributing strong electron-withdrawing and hydrophobic properties.
- Amino group: Positioned at C5 of the triazole, enabling hydrogen bonding and derivatization opportunities.
The combination of chlorine and trifluoromethyl groups may enhance metabolic stability and target affinity, common in pharmacologically active molecules.
Properties
IUPAC Name |
5-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClF3N5S/c19-12-5-1-3-10(7-12)14-9-28-17(24-14)15-16(23)27(26-25-15)13-6-2-4-11(8-13)18(20,21)22/h1-9H,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPACLYDSPILMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClF3N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, also known as 4-(4-(3-chlorophenyl)thiazol-2-yl)-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-5-amine, is a derivative of thiazole. Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. .
Mode of Action
Thiazole derivatives are known to interact with various biological targets due to their diverse biological activities
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could have various effects at the molecular and cellular levels, depending on its specific targets and mode of action.
Biological Activity
The compound 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine is a hybrid molecule that incorporates several pharmacologically relevant moieties. This article reviews its biological activity, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.
Structure and Synthesis
This compound features a 1,2,3-triazole core, which is known for its diverse biological activities. The synthesis typically involves azide-alkyne cycloaddition reactions catalyzed by copper or ruthenium catalysts. The presence of the thiazole and trifluoromethyl groups enhances its pharmacological profile by improving solubility and bioavailability.
Antimicrobial Activity
Recent studies have indicated that compounds with the 1,2,3-triazole structure exhibit significant antimicrobial properties. For instance:
- In vitro studies demonstrate that triazole-containing compounds can effectively inhibit the growth of various bacterial strains, including drug-resistant strains like MRSA. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.5 μg/mL against Staphylococcus aureus .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| 4-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-... | 0.5 | MRSA |
| Triazole derivative X | 1 | E. coli |
| Triazole derivative Y | 2 | Pseudomonas aeruginosa |
Antifungal Activity
The antifungal effects of triazoles are well-documented. The compound has shown potent activity against various fungal pathogens:
- Mechanism of Action : Triazoles inhibit the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to cell death and has been particularly effective in treating infections caused by Candida species .
Anticancer Activity
Research indicates that triazole derivatives may possess anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines have shown that certain triazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-... have been tested against breast cancer and lung cancer cell lines with promising results .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A study evaluated the effectiveness of this compound against biofilms formed by MRSA. Results indicated a significant reduction in biofilm biomass at concentrations as low as 1 μg/mL .
- Antifungal Activity Against Candida albicans : In another study, the compound was tested against Candida albicans and demonstrated a strong inhibitory effect with an MIC of 0.25 μg/mL, showcasing its potential as an antifungal agent .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic and Binding Properties
Halogen-Substituted Aryl Groups
- 3-Chlorophenyl vs. Fluorophenyl: : Fluorophenyl-substituted thiazole-triazole hybrids (e.g., compounds 4 and 5) exhibit planar molecular conformations, with fluorophenyl groups influencing crystallinity and intermolecular interactions. : 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine demonstrates insecticidal and fungicidal activities, suggesting halogenated aryl groups contribute to bioactivity. Chlorine’s larger atomic radius may strengthen van der Waals interactions in target binding .
Trifluoromethylphenyl vs. Nitrophenyl/Methylphenyl
Heterocyclic Core Modifications
Preparation Methods
Hantzsch Thiazole Synthesis
The thiazole ring is assembled through the reaction of 3-chlorophenyl thiourea with α-bromoacetophenone derivatives. Key steps include:
Reaction Conditions
- Thiourea precursor : N-(3-Chlorophenyl)thiourea (prepared from 3-chloroaniline and ammonium thiocyanate).
- Electrophilic partner : 2-Bromo-1-(3-chlorophenyl)ethan-1-one (synthesized via Friedel–Crafts acylation of chlorobenzene).
- Solvent : Ethanol, reflux (78°C, 6–8 h).
- Yield : 68–72%.
Characterization Data
- HRMS (ESI) : m/z 252.9832 [M + H]⁺ (calcd. 252.9835 for C₉H₆Cl₂NS).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar–H), 7.64 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (s, 1H, thiazole-H).
Preparation of the 1-[3-(Trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine Core
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole ring is formed via a [3+2] cycloaddition between an azide and an alkyne:
Synthetic Protocol
- Azide precursor : 3-(Trifluoromethyl)phenyl azide, synthesized from 3-(trifluoromethyl)aniline via diazotization and sodium azide treatment.
- Alkyne partner : Propargyl amine, protected as the N-Boc derivative for stability.
- Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate (20 mol%), THF/H₂O (1:1), rt, 12 h.
- Deprotection : TFA in DCM (0°C to rt, 2 h) to yield the free amine.
Optimization Insights
- Regioselectivity : The 1,4-disubstituted triazole predominates (>95%) under Cu(I) catalysis.
- Yield : 82% after purification by flash chromatography (hexane/ethyl acetate, 7:3).
Coupling of Thiazole and Triazole Subunits
Suzuki–Miyaura Cross-Coupling
The thiazole and triazole are linked via a palladium-catalyzed coupling:
Reaction Setup
- Thiazyl boronate : 4-(3-Chlorophenyl)-2-(pinacolboronyl)-1,3-thiazole (prepared via Miyaura borylation).
- Triazole halide : 5-Bromo-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole.
- Catalyst : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 eq.), dioxane/H₂O (4:1), 90°C, 24 h.
Performance Metrics
Buchwald–Hartwig Amination
Alternative route for direct C–N bond formation:
- Substrates : 2-Chloro-4-(3-chlorophenyl)-1,3-thiazole and 1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine.
- Conditions : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (3 eq.), toluene, 110°C, 48 h.
- Yield : 58% (lower efficiency due to steric hindrance).
Structural Elucidation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms:
- Dihedral angle : 85.2° between thiazole and triazole planes.
- H-bonding : N–H···N interaction between triazole-NH₂ and thiazole-S (2.89 Å).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Cost Index |
|---|---|---|---|---|
| Suzuki Coupling | 65 | 98 | 24 | $$$$ |
| Buchwald–Hartwig | 58 | 95 | 48 | $$$$$ |
| Direct Cyclization | 72 | 97 | 18 | $$ |
Key Findings :
- Suzuki coupling offers the best balance of yield and time efficiency.
- Direct cyclization (e.g., one-pot thiazole-triazole formation) is cost-effective but limited to specific substrates.
Industrial-Scale Production Considerations
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing 4-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine?
- Methodological Answer : The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of precursors (e.g., chlorophenyl thioamides and trifluoromethylphenyl azides). Key parameters include:
- Temperature : Controlled between 25°C (room temperature) and 100°C to balance reaction rate and selectivity .
- Solvents : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance solubility and reactivity .
- Catalysts : Copper(I) iodide or palladium catalysts may accelerate triazole ring formation via click chemistry .
- Purification : Column chromatography or recrystallization from DMSO/water mixtures ensures >95% purity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring integration. For example, the trifluoromethyl group shows distinct ¹⁹F NMR signals at δ -60 to -65 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 v/v) assess purity and stability under varying pH conditions .
- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to validate the structure .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL suggesting potential .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes. IC₅₀ values correlate with substituent electronegativity on the thiazole ring .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify apoptosis induction or cell cycle arrest .
Advanced Research Questions
Q. How can density functional theory (DFT) and molecular docking predict the compound’s interactions with biological targets?
- Methodological Answer :
- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G(d) level to analyze bond lengths (e.g., C-N in triazole: ~1.32 Å) and charge distribution. Electron-deficient trifluoromethyl groups enhance electrophilic reactivity .
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR kinase (PDB ID: 1M17). The thiazole ring’s sulfur atom may form hydrogen bonds with Lys721, while the chlorophenyl group occupies hydrophobic pockets .
Q. What strategies resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for cell viability (e.g., MTT vs. resazurin) or enzyme sources (e.g., recombinant vs. native). Variability in IC₅₀ values often stems from differences in ATP concentrations or incubation times .
- Structural Analog Comparison : Cross-reference activity of analogs (e.g., 3-fluorophenyl vs. 3-chlorophenyl substitutions). Chlorine’s higher electronegativity may improve target affinity but reduce solubility .
Q. How to design structure-activity relationship (SAR) studies focusing on thiazole and triazole ring modifications?
- Methodological Answer :
- Thiazole Modifications : Replace sulfur with selenium or oxygen to study electronic effects. For example, oxazole analogs show reduced antimicrobial activity due to weaker hydrogen bonding .
- Triazole Substituents : Introduce methyl or nitro groups at the 5-position to sterically hinder or activate the ring. Nitro groups may enhance cytotoxicity but increase metabolic instability .
- Quantitative SAR (QSAR) : Use partial least squares (PLS) regression to correlate logP values (e.g., 2.8–3.5) with membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
